molecular formula C16H23N3O2S B5514377 3,4-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone

3,4-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone

Cat. No. B5514377
M. Wt: 321.4 g/mol
InChI Key: ZIEGPSXUMGHGCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often starting from simpler benzaldehydes and thiosemicarbazides. For example, compounds derived from 3,4-dimethoxybenzaldehyde have been synthesized and characterized, highlighting the diverse synthetic routes and the influence of substituents on the final products' properties (Khalaji et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone has been a subject of significant interest. Studies have detailed the crystal structures, demonstrating various geometries and the impact of different groups on the molecular conformation (Peralta et al., 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their molecular structure. Research has explored how substituents affect their reactivity, including how they participate in hydrogen bonding and other interactions, leading to diverse supramolecular structures (Stalin & Rajendiran, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, have been investigated, providing insights into how molecular modifications can impact these characteristics. These studies contribute to a deeper understanding of the material properties relevant for various applications (Takjoo et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, have been a focal point. The formation of metal complexes, for example, has been shown to significantly alter the chemical behavior and potential applications of these compounds (Kumar & Kumar, 2023).

Safety and Hazards

The safety data sheet for 3,4-dimethoxybenzaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-20-14-9-8-12(10-15(14)21-2)11-17-19-16(22)18-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGPSXUMGHGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(3,4-dimethoxybenzylidene)hydrazinecarbothioamide

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